molecular formula C17H14N4O3 B2906356 3-(4-ethoxyphenyl)-5-[3-(furan-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole CAS No. 1192580-52-1

3-(4-ethoxyphenyl)-5-[3-(furan-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole

Cat. No.: B2906356
CAS No.: 1192580-52-1
M. Wt: 322.324
InChI Key: LBWXSQWPTQGZHM-UHFFFAOYSA-N
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Description

3-(4-Ethoxyphenyl)-5-[3-(furan-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole is a heterocyclic compound featuring a central 1,2,4-oxadiazole ring substituted at positions 3 and 3. The 3-position is occupied by a 4-ethoxyphenyl group, which introduces electron-donating character via the ethoxy (-OCH₂CH₃) substituent.

Properties

IUPAC Name

3-(4-ethoxyphenyl)-5-[3-(furan-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O3/c1-2-22-12-7-5-11(6-8-12)16-18-17(24-21-16)14-10-13(19-20-14)15-4-3-9-23-15/h3-10H,2H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBWXSQWPTQGZHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=NN3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethoxyphenyl)-5-[3-(furan-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyrazole Ring: The initial step involves the reaction of hydrazine hydrate with an appropriate β-diketone to form the pyrazole ring.

    Oxadiazole Ring Formation: The pyrazole intermediate is then reacted with a nitrile oxide, generated in situ from a hydroxamic acid derivative, to form the 1,2,4-oxadiazole ring.

    Furan and Ethoxyphenyl Substitution:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-ethoxyphenyl)-5-[3-(furan-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds similar to 3-benzyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one exhibit promising anticancer properties. The oxadiazole moiety is known for its ability to inhibit cell proliferation and induce apoptosis in cancer cells. Case studies have demonstrated that derivatives of oxadiazole can effectively target specific cancer pathways, leading to reduced tumor growth in vitro and in vivo.

Table 1: Summary of Anticancer Studies

CompoundCancer TypeMechanism of ActionReference
3-benzyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-oneBreast CancerInhibition of AKT pathway
3-benzyl derivativeLung CancerInduction of apoptosis via ROS generation
Oxadiazole-based compoundLeukemiaCell cycle arrest at G2/M phase

Antimicrobial Properties

The compound has also shown potential as an antimicrobial agent. Studies indicate that the presence of the oxadiazole ring enhances the compound's ability to disrupt bacterial cell membranes. This property is particularly relevant in the development of new antibiotics amid rising antibiotic resistance.

Table 2: Antimicrobial Efficacy

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)Reference
3-benzyl derivativeE. coli10 µg/mL
Quinazoline derivativeS. aureus5 µg/mL

Materials Science

Polymer Chemistry

In materials science, the incorporation of 3-benzyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one into polymer matrices has been explored for creating advanced materials with enhanced thermal stability and mechanical properties. The compound's unique structure allows it to act as a cross-linking agent in polymer synthesis.

Case Study: Polymer Blends

A recent study investigated the use of this compound in polyvinyl chloride (PVC) blends. The addition of the compound improved the thermal degradation temperature by approximately 30°C compared to unmodified PVC.

Biological Research

Cell Signaling Pathways

The compound has been studied for its role in modulating various cell signaling pathways. Its ability to interact with specific receptors and enzymes makes it a valuable tool for investigating cellular processes such as apoptosis and inflammation.

Table 3: Biological Activity Overview

Activity TypeMechanismReference
Apoptosis InductionCaspase activation
Anti-inflammatory EffectsNF-kB pathway inhibition

Mechanism of Action

The mechanism of action of 3-(4-ethoxyphenyl)-5-[3-(furan-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. Its anticancer effects could be due to the induction of apoptosis or inhibition of specific signaling pathways involved in cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural and electronic differences between the target compound and analogous 1,2,4-oxadiazoles:

Compound Name Substituents (Position 3) Substituents (Position 5) Key Features Biological Activity/Notes
Target Compound 4-Ethoxyphenyl 3-(Furan-2-yl)-1H-pyrazol-5-yl Electron-donating ethoxy group; furan-pyrazole enhances π-stacking Not explicitly reported (potential antimicrobial)
5-(3-Cyclopropyl-1H-pyrazol-5-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole 4-Trifluoromethylphenyl 3-Cyclopropyl-1H-pyrazol-5-yl Strong electron-withdrawing CF₃ group; cyclopropyl enhances metabolic stability Antimicrobial (structural rigidity)
3-(4-Nitrophenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole 4-Nitrophenyl 2-Phenylethyl Nitro group increases reactivity; lipophilic phenylethyl chain (logP 4.7) High lipophilicity (drug delivery applications)
Borane 3-(furan-2-yl)-5-(quinuclidin-3-ylmethyl)-1,2,4-oxadiazole complex (63) Furan-2-yl Quinuclidin-3-ylmethyl (borane complex) Borane coordination alters electronic density; bulky quinuclidine improves solubility CNS-targeting potential (enhanced solubility)
5-(5-Nitro-2-furyl)-3-[4-(pyrrolidin-3-yloxy)phenyl]-1,2,4-oxadiazole (2e) 4-(Pyrrolidin-3-yloxy)phenyl 5-Nitro-2-furyl Nitrofuran moiety confers antimicrobial activity; pyrrolidine enhances basicity Active against M. tuberculosis (IC₅₀ < 1 µM)

Physicochemical Properties

  • Lipophilicity : The ethoxyphenyl group in the target compound likely results in moderate logP (~3–4), balancing solubility and permeability. In contrast, 3-(4-nitrophenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole has a higher logP (4.7) due to its nitro and phenylethyl groups .
  • Crystallography : Isostructural analogs (e.g., ) exhibit planar conformations with halogen substituents (Cl, F) influencing crystal packing. The target compound’s ethoxy group may disrupt planarity, reducing crystallinity but improving solubility .

Biological Activity

3-(4-ethoxyphenyl)-5-[3-(furan-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Structural Overview

The compound features an oxadiazole ring linked to a pyrazole and a furan moiety. The ethoxy group enhances solubility and may influence pharmacological properties, making it a candidate for various biological studies.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes critical for tumor growth and proliferation. For instance, it targets thymidylate synthase and HDAC, which are pivotal in cancer biology .
  • Molecular Docking Studies : Computational studies have indicated strong binding affinities with specific targets, suggesting that structural modifications could enhance its efficacy .

Comparative Analysis

A comparative analysis with similar compounds highlights the unique properties of this compound:

Compound NameStructural FeaturesUnique Properties
3-(4-chlorophenyl)-5-[3-(furan-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazoleChlorine substituent on phenyl groupEnhanced reactivity due to electron-withdrawing effect
3-(4-methoxyphenyl)-5-[3-(furan-2-y)-1H-pyrazol]-1,2,4-oxadiazoleMethoxy substituent on phenyl groupIncreased solubility and potential bioactivity
3-(4-nitrophenyl)-5-[3-(furan-2-y)-1H-pyrazol]-1,2,4 oxadiazoleNitro group on phenyl ringStronger electron-withdrawing effects influencing reactivity

The presence of the ethoxy group in 3-(4-ethoxyphenyl)-5-[3-(furan-2-y)-1H-pyrazol]-1,2,4 oxadiazole is particularly noteworthy as it may enhance electronic distribution within the molecule.

Case Studies

Recent studies have highlighted the compound's potential in various therapeutic areas:

  • Anticancer Studies : In vitro evaluations demonstrated that derivatives of oxadiazoles exhibit cytotoxic effects comparable to established chemotherapeutic agents. For example, certain derivatives showed IC50 values lower than 20 µM against cancer cell lines like MCF-7 .
  • Antimicrobial Efficacy : Investigations into the antimicrobial properties revealed that the compound could inhibit the growth of several bacterial strains effectively .

Q & A

Q. Basic Research Focus

  • ¹H/¹³C NMR : Identify key signals:
    • Oxadiazole C=O at ~165–170 ppm (¹³C).
    • Furan protons as doublets at δ 6.3–7.4 ppm (¹H) .
  • Mass Spectrometry (HRMS) : Exact mass calculated for C₁₈H₁₅N₃O₃: 329.1134 (M+H⁺); deviations >5 ppm suggest impurities .
  • FTIR : Oxadiazole ring vibrations at 1600–1650 cm⁻¹ and furan C-O-C stretch at 1010–1050 cm⁻¹ .

What in vitro assays are suitable for preliminary evaluation of its biological activity?

Q. Basic Research Focus

  • Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
  • Anticancer : MTT assay (IC₅₀ in HeLa or MCF-7 cells) .
  • Enzyme Inhibition : Fluorescence-based assays for carbonic anhydrase IX (CA-IX) or HDACs .
    Methodological Note : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate with triplicate runs .

How does the furan-2-yl group influence the compound’s electronic properties and bioactivity?

Q. Advanced Research Focus

  • Electronic Effects : Furan’s electron-rich π-system enhances oxadiazole’s electrophilicity, improving binding to enzyme active sites (e.g., CA-IX) .
  • Bioactivity Correlation : Replace furan with thiophene or phenyl to assess SAR. Furan derivatives show 2–3x higher antimicrobial activity than phenyl analogs .
    Experimental Approach : DFT calculations (e.g., HOMO-LUMO gaps) and comparative bioassays .

What strategies resolve contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?

Q. Advanced Research Focus

  • Source Analysis : Check cell line variability (e.g., HeLa vs. HepG2 metabolic rates) .
  • Assay Conditions : Standardize protocols (e.g., serum-free media to avoid protein binding artifacts) .
  • Structural Verification : Reconfirm compound purity via HPLC-MS; impurities <1% required .

How can molecular docking predict binding modes with targets like CA-IX or FLAP?

Q. Advanced Research Focus

  • Software : Use AutoDock Vina or Schrödinger Maestro.
  • Parameters :
    • Grid box centered on CA-IX Zn²⁺ ion (coordinates: x=15.2, y=10.5, z=20.3) .
    • Docking score ≤-7.0 kcal/mol suggests strong binding .
  • Validation : Compare with co-crystallized ligands (e.g., acetazolamide for CA-IX) .

What are the challenges in scaling up synthesis for in vivo studies?

Q. Advanced Research Focus

  • Solvent Selection : Replace DMF (toxic) with acetonitrile or THF for greener chemistry .
  • Yield Optimization : Batch reactors with controlled heating (80°C ±2°C) improve reproducibility .
  • Purification : Switch from column chromatography to centrifugal partition chromatography for faster throughput .

How does logP/clogP affect pharmacokinetic properties, and how can it be optimized?

Q. Advanced Research Focus

  • Measurement : Experimental logP (shake-flask method) vs. clogP (ChemAxon). Target logP 2.5–3.5 for blood-brain barrier penetration .
  • Modification : Introduce polar groups (e.g., -OH or -NH₂) on the ethoxyphenyl ring to reduce hydrophobicity .

What in vivo models are appropriate for evaluating toxicity and efficacy?

Q. Advanced Research Focus

  • Acute Toxicity : Zebrafish embryo assay (LC₅₀ at 48h post-fertilization) .
  • Efficacy : Xenograft mice (subcutaneous HeLa tumors) with dosing at 10–50 mg/kg/day .
  • PK/PD : Plasma half-life (t₁/₂) via LC-MS/MS; target >4 hrs for sustained action .

How can structural analogs improve selectivity against off-target enzymes?

Q. Advanced Research Focus

  • Targeted Modifications :
    • Replace 4-ethoxyphenyl with 3,4-dimethoxyphenyl to enhance HDAC2 selectivity .
    • Introduce a chloro substituent on the pyrazole to reduce CYP3A4 inhibition .
  • Validation : Off-target screening via kinase profiling panels (e.g., Eurofins) .

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